4-((2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile
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Overview
Description
4-((2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile is a complex organic compound featuring a pyrimidine-thieno structure. This unique chemical structure holds significant importance due to its diverse applications in scientific research, particularly in organic chemistry, medicinal chemistry, and material sciences.
Mechanism of Action
Target of Action
Similar compounds have been known to interact withNitric oxide synthase, endothelial . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule in many physiological and pathological processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact how a compound interacts with its target and exerts its effects . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-((2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile can involve multiple synthetic routes, typically requiring the careful construction of its pyrimidine-thieno core. One common synthetic route includes the reaction between 3-propylthiophene-2-carboxamide and benzoylacetonitrile under cyclization conditions. This step involves the use of strong bases such as sodium hydride (NaH) in the presence of aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound often requires optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis can be employed to enhance reaction efficiency and scalability. The usage of high-pressure reactors can also be beneficial to control the reaction environment, thereby improving the overall synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Under oxidative conditions, 4-((2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile can undergo oxidation reactions resulting in the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position, to introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Alkyl halides, alcohols, amines.
Major Products Formed
Depending on the reaction type and conditions, major products can include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound.
Scientific Research Applications
4-((2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile holds a prominent role in several fields:
Chemistry
As a building block for the synthesis of more complex molecules.
Utilized in studies involving heterocyclic chemistry.
Biology
Investigated for its potential as a bioactive compound with various biological activities.
Medicine
Explored for its therapeutic potential, including anti-inflammatory and anticancer properties.
Industry
Used in the development of novel materials, such as organic semiconductors and polymers.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine Derivatives: These compounds share a similar core structure and are known for their diverse pharmacological properties.
Pyrimidine-Benzonitrile Hybrids: A class of compounds that combines the structural features of pyrimidines and benzonitriles, exhibiting varied biological activities.
Uniqueness
The uniqueness of 4-((2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile lies in its specific chemical structure, which imparts distinct reactivity and potential biological activity compared to other similar compounds. The presence of both the thieno and benzonitrile moieties enhances its versatility in various chemical reactions and applications.
This article gives a deep dive into this compound, exploring its synthesis, reactions, applications, and unique characteristics. Quite a compound, wouldn't you say?
Properties
IUPAC Name |
4-[(2,4-dioxo-3-propylthieno[3,2-d]pyrimidin-1-yl)methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-2-8-19-16(21)15-14(7-9-23-15)20(17(19)22)11-13-5-3-12(10-18)4-6-13/h3-7,9H,2,8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDSUAZVOKABRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N(C1=O)CC3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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